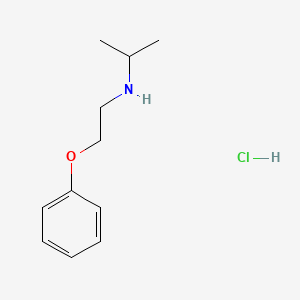

N-(2-Phenoxyethyl)-2-propanamine hydrochloride

Übersicht

Beschreibung

N-(2-Phenoxyethyl)-2-propanamine hydrochloride, commonly referred to as NPE-2P, is an organic compound with a molecular formula of C10H19ClN2O. It is a highly reactive amine that is widely used in scientific research as a reagent in various synthetic applications. NPE-2P has been studied extensively and is known to have a wide range of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Molecular Design and Synthesis

N-(2-Phenoxyethyl)-2-propanamine hydrochloride is structurally related to compounds that have been extensively studied for their role in the synthesis of complex organic molecules. For instance, aminophenols, which share a part of the molecular structure with this compound, are crucial in the synthesis of bulky alkylaminophenol chelates. These chelates are notable for their potential in coordination chemistry, particularly in creating responsive systems through the coordination of first-row transition metals. Such compounds are synthesized via the Mannich reaction, highlighting a methodological approach that might be applicable to this compound for developing structurally demanding models with potential bioactivation capabilities (Olesiejuk et al., 2018).

Material Science and Engineering

In materials science, the functionalization of molecules similar to this compound is a key area of interest. For example, phenolic compounds, which are structurally related, have been utilized to enhance the reactivity of molecules towards the formation of benzoxazine rings, a critical component in the development of polybenzoxazine materials. These materials are valued for their thermal and thermo-mechanical properties, suitable for a wide range of applications, from aerospace to electronics. The process involves solvent-free reactions and highlights the potential of utilizing similar strategies for incorporating this compound into novel materials (Trejo-Machin et al., 2017).

Photophysical Properties and Luminescence

Research into the photophysical properties of materials often explores compounds with functionalities akin to this compound. The study of lanthanide-centered hybrid materials, for instance, involves the synthesis of compounds that can both coordinate to lanthanide ions and form inorganic networks. Such materials exhibit significant luminescence, which is essential for applications in optical devices and sensors. The synthesis and structural modification of these compounds provide insights into how this compound could be adapted for use in photoluminescent materials, enhancing their efficiency and application scope (Liu & Yan, 2008).

Wirkmechanismus

Target of Action

Similar compounds have been shown to interact with hyperpolarization-activated cyclic nucleotide-gated (hcn) channels, which play a critical role in controlling pacemaker activity in both the heart and nervous system .

Mode of Action

It is likely that it interacts with its targets, possibly hcn channels, leading to changes in their function

Biochemical Pathways

Given its potential interaction with hcn channels, it may influence pathways related to cardiac and neuronal function .

Result of Action

If it does interact with hcn channels, it could potentially influence cardiac and neuronal function .

Eigenschaften

IUPAC Name |

N-(2-phenoxyethyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO.ClH/c1-10(2)12-8-9-13-11-6-4-3-5-7-11;/h3-7,10,12H,8-9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTMIXTWYSPGZRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCOC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

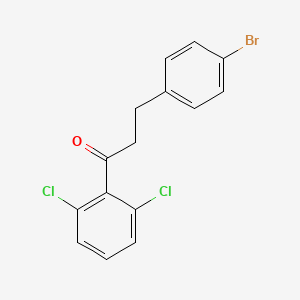

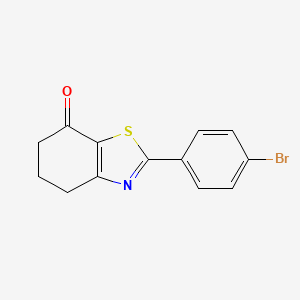

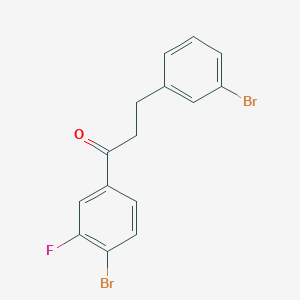

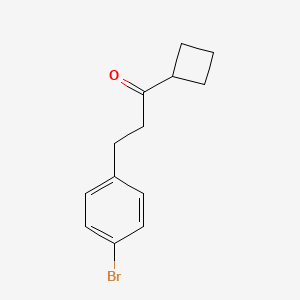

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

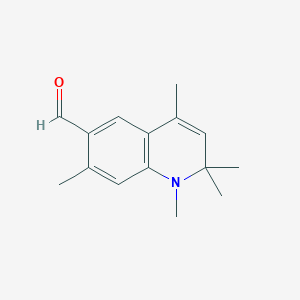

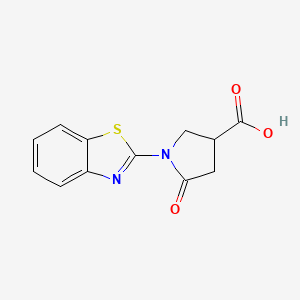

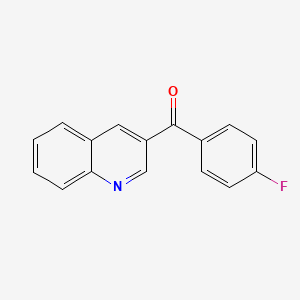

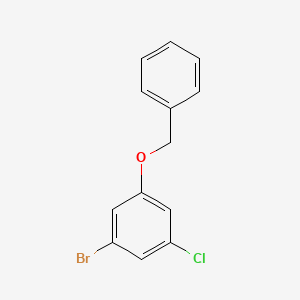

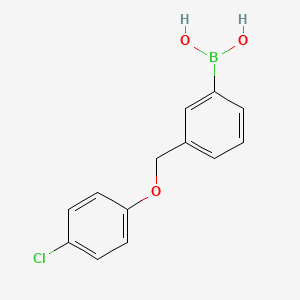

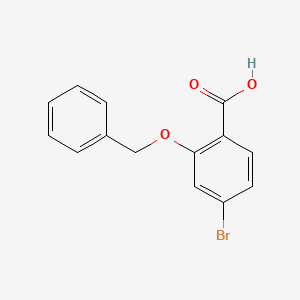

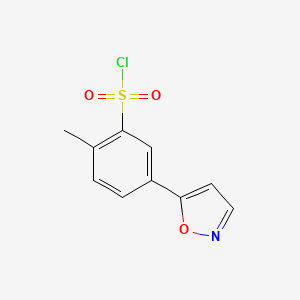

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1522682.png)